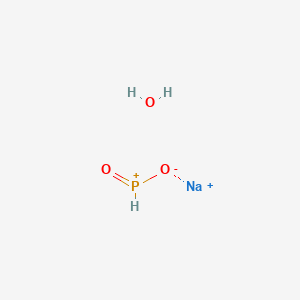

Phosphinic acid, sodium salt, monohydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;oxido(oxo)phosphanium;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Na.HO2P.H2O/c;1-3-2;/h;3H;1H2/q+1;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOUDKOMXLMXFKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-][PH+]=O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H3NaO3P+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

7681-53-0 (Parent) | |

| Record name | Sodium phosphinate hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

104.986 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10039-56-2 | |

| Record name | Sodium phosphinate hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010039562 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Sodium Phosphinate Monohydrate: Synthesis, Properties, and Applications for Scientific Professionals

This guide provides an in-depth exploration of sodium phosphinate monohydrate (NaH₂PO₂·H₂O), also commonly known as sodium hypophosphite monohydrate. Designed for researchers, chemists, and professionals in drug development, this document moves beyond simple data recitation to explain the fundamental principles governing the synthesis, properties, and advanced applications of this versatile chemical compound.

Introduction: Understanding the Core Identity of Sodium Phosphinate

Sodium phosphinate monohydrate is the sodium salt of hypophosphorous acid, crystallizing with one molecule of water.[1] It presents as an odorless, white, and deliquescent crystalline solid that is highly soluble in water.[2] Its chemical identity is rooted in the phosphinate anion ([H₂PO₂]⁻), where phosphorus is in the +1 oxidation state. This low oxidation state is the source of its most defining characteristic: its potent and selective reducing capability.

While its largest industrial application is in electroless nickel plating, its utility in the laboratory and in the foundational stages of drug discovery is significant and expanding.[1][3] It serves as a key reagent in organic synthesis, a precursor to other phosphorus compounds, and a structural motif in the design of bioactive molecules.[4][5]

Synthesis Pathways: From Industrial Scale to Laboratory Bench

The synthesis of sodium phosphinate can be approached via several routes, each with distinct advantages, scalability, and safety considerations. The choice of method is dictated by the required purity, scale, and available starting materials.

Industrial Synthesis: The White Phosphorus Route

The primary industrial method involves the reaction of white phosphorus (P₄) with a hot aqueous solution of sodium hydroxide.[6] This is a complex disproportionation reaction that yields both sodium phosphinate and the dangerously toxic and pyrophoric gas, phosphine (PH₃).

Reaction: P₄ + 3NaOH + 3H₂O → 3NaH₂PO₂ + PH₃↑

-

Expertise & Causality: In practice, this reaction is often performed with a slurry of calcium hydroxide [Ca(OH)₂] in aqueous sodium hydroxide.[7] The rationale for including lime is to control side reactions. Phosphite ions ([HPO₃]²⁻) are a common byproduct; calcium hydroxide reacts with them to form insoluble calcium phosphite, which can be filtered off, thereby increasing the purity and yield of the target sodium phosphinate.[7] The reaction is highly exothermic and requires careful temperature control between 70°C and 100°C.[8]

-

Trustworthiness & Self-Validation: This protocol is inherently hazardous due to the production of phosphine. Industrial setups must include robust ventilation and gas scrubbing systems to neutralize the PH₃ byproduct.[9] The process involves several stages: reaction, filtration to remove insoluble calcium salts, concentration of the filtrate, and finally, crystallization to isolate the sodium phosphinate monohydrate product.[10]

Laboratory Synthesis: The Neutralization Route

For research and pharmaceutical applications where high purity is paramount and safety is a primary concern, the preferred method is the direct neutralization of hypophosphorous acid (H₃PO₂) with a sodium base, typically sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃).[4]

Reaction: H₃PO₂ + NaOH → NaH₂PO₂ + H₂O

-

Expertise & Causality: This method avoids the hazards of handling elemental phosphorus and generating phosphine gas. The reaction is a simple acid-base titration. The endpoint can be determined with a pH meter to ensure a neutral solution (pH 6-8), preventing the presence of unreacted acid or excess base which could complicate purification.[11]

-

Trustworthiness & Self-Validation (Experimental Protocol):

-

Preparation: In a suitable beaker, place a measured volume of a 50% hypophosphorous acid solution and dilute it with deionized water. Place the beaker in an ice bath to manage the exothermic nature of the neutralization reaction.

-

Neutralization: While stirring continuously, slowly add a 1 M solution of sodium hydroxide dropwise. Monitor the pH of the solution using a calibrated pH meter.

-

Endpoint: Continue adding NaOH until the pH of the solution stabilizes between 6.5 and 7.5.

-

Concentration: Gently heat the resulting solution under reduced pressure using a rotary evaporator to remove the water and concentrate the sodium phosphinate solution until signs of crystallization appear.

-

Crystallization: Allow the concentrated solution to cool slowly to room temperature, followed by further cooling in a refrigerator (4°C) to maximize crystal formation.

-

Isolation & Drying: Collect the white crystals by vacuum filtration. Wash the crystals sparingly with a small amount of ice-cold ethanol to remove any remaining impurities and then dry them under vacuum at a low temperature (<50°C) to yield pure sodium phosphinate monohydrate.

-

Physicochemical and Structural Properties

A thorough understanding of the physicochemical properties of sodium phosphinate monohydrate is critical for its effective storage, handling, and application.

Structural and Physical Data

| Property | Value | Source(s) |

| Chemical Formula | NaH₂PO₂·H₂O | |

| Molar Mass | 105.99 g/mol | [12] |

| Appearance | White, odorless, crystalline solid | [1] |

| Crystal System | Monoclinic | |

| Melting Point | 90 °C (monohydrate) | [11][12][13] |

| Decomposition Temp. | > 200 °C | [14] |

| Density | ~1.77 - 1.81 g/cm³ | [12] |

| pH (5% solution) | 6.0 - 8.0 | [11][12] |

Solubility Profile

Sodium phosphinate monohydrate exhibits high polarity, making it readily soluble in polar solvents.

| Solvent | Solubility (g / 100 mL) | Temperature (°C) | Source(s) |

| Water | 100 | 20 | |

| Water | 110 | 20 | [12] |

| Glycerol | Soluble | - | |

| Ethanol | Soluble | - | [14] |

| Ether | Insoluble | - |

Thermal Stability and Decomposition

The monohydrate form loses its water of crystallization around its melting point of 90°C.[12][15] Upon strong heating (above 200°C), the anhydrous salt undergoes a self-redox reaction, decomposing to produce disodium phosphate and flammable phosphine gas.[6][9]

Decomposition Reaction: 2NaH₂PO₂(s) --(heat)--> Na₂HPO₄(s) + PH₃(g)

-

Expertise & Causality: This decomposition pathway is a critical safety consideration. Any experimental procedure involving heating sodium phosphinate, especially under confinement or in an inert atmosphere, must be conducted in a well-ventilated fume hood to manage the release of toxic phosphine.[15] The reaction highlights the compound's thermodynamic instability at elevated temperatures and its capacity to act as both an oxidizing and reducing agent in the same reaction (disproportionation).

Characterization and Analysis

The identity and purity of synthesized sodium phosphinate monohydrate can be confirmed using a suite of standard analytical techniques.

-

Titrimetry: The concentration of phosphinate in solution can be determined by redox titration with a standardized solution of potassium permanganate (KMnO₄) in an acidic medium.[16]

-

Spectroscopy:

-

FTIR: Will show characteristic peaks for P-H, P=O, and O-H (from the water of hydration) bonds.

-

NMR (¹H, ³¹P): Nuclear Magnetic Resonance spectroscopy is a powerful tool for structural confirmation. ³¹P NMR will show a characteristic signal for the phosphinate phosphorus, while ¹H NMR will confirm the protons attached directly to phosphorus.[17][18]

-

-

Thermal Analysis (TGA/DSC): Thermogravimetric Analysis can precisely quantify the water of hydration by measuring the mass loss upon heating, while Differential Scanning Calorimetry can determine the melting and decomposition temperatures.[19]

Applications in Research and Drug Development

While its industrial uses are well-established, the unique properties of the phosphinate group make it highly relevant to modern chemical research and pharmaceutical science.

Role as a Selective Reducing Agent

In organic synthesis, sodium phosphinate is used as a mild and effective reducing agent. It is particularly noted for its use in free-radical reactions and for the reduction of certain functional groups.[9] Its most prominent application is the reduction of metal ions, which forms the basis of electroless plating, a technique used to deposit uniform metal-phosphorus alloy films on various substrates, including plastics and ceramics.[1][3]

The Phosphinate Moiety in Drug Design

The true value for drug development professionals lies in the use of the phosphinate group as a structural component in bioactive molecules.[5] Phosphinates serve as effective bioisosteres for phosphates, pyrophosphates, and carboxylates.[20]

-

Expertise & Causality: Bioisosteric replacement is a key strategy in drug design to enhance a molecule's drug-like properties.

-

Enzymatic Stability: Natural phosphate esters (P-O-C bonds) are often susceptible to cleavage by phosphatase enzymes in the body. Replacing this labile bond with a more stable phosphinate linkage (which can feature a P-C bond) can dramatically increase the metabolic stability and biological half-life of a drug.[20]

-

Mimicking Transition States: The tetrahedral geometry of phosphinates can mimic the transition state of amide or ester hydrolysis, making them powerful inhibitors of enzymes like proteases.

-

Modulating Physicochemical Properties: Introducing a phosphinate group can alter a molecule's solubility, polarity, and ability to chelate metal ions, which can be used to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.[21]

-

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of sodium phosphinate monohydrate and ensuring laboratory safety.

-

Hazards:

-

Storage:

Conclusion

Sodium phosphinate monohydrate is more than a simple inorganic salt; it is a versatile and powerful reducing agent with significant applications ranging from materials science to the frontiers of pharmaceutical development. Its synthesis is well-understood, with distinct pathways available for industrial and high-purity laboratory-scale production. A comprehensive knowledge of its physical properties, particularly its thermal stability and hygroscopicity, is crucial for its safe and effective use. For the research scientist and drug developer, the true potential of this compound lies in the strategic incorporation of the phosphinate moiety as a stable and effective bioisostere, offering a proven pathway to enhance the therapeutic potential of novel drug candidates.

References

-

Ataman Kimya. SODIUM HYPOPHOSPHITE.

-

Wikipedia. Sodium hypophosphite.

-

Ataman Kimya. SODIUM PHOSPHINATE.

-

Carl Roth. Sodium Hypophosphite monohydrate, pure - min 99%.

-

Ataman Kimya. SODIUM HYPOPHOSPHITE MONOHYDRATE.

-

Alpha Chemika. SODIUM HYPOPHOSPHITE MONOHYDRATE AR.

-

Aqua Bond Inc. Sodium Hypophosphite, Mono.

-

ChemicalBook. SODIUM HYPOPHOSPHITE MONOHYDRATE synthesis.

-

LookChem. Cas no 10039-56-2 (Sodium Phosphinate Monohydrate).

-

PrepChem.com. Preparation of sodium hypophosphite.

-

Google Patents. CN101172591A - Sodium hypophosphite production method.

-

Biosynth. Sodium hypophosphite monohydrate.

-

IMARC Group. Sodium Hypophosphite Production Cost Analysis 2025.

-

Metoree. 11 Sodium Hypophosphite Manufacturers in 2025.

-

Google Patents. US3052519A - Process of preparing pure sodium hypophosphite.

-

Haz-Map. Sodium hypophosphite monohydrate - Hazardous Agents.

-

Sciencemadness Wiki. Sodium hypophosphite.

-

NINGBO INNO PHARMCHEM CO.,LTD. Sodium Phosphate Monobasic Monohydrate: A Key Ingredient in Pharmaceutical Synthesis and Research.

-

Ataman Kimya A.Ş. SODIUM HYPOPHOSPHITE MONOHYDRATE.

-

FUJIFILM Wako Chemicals. Sodium Phosphinate Monohydrate.

-

PubChem. Sodium hypophosphite.

-

ChemicalBook. Sodium hypophosphite monohydrate.

-

Chemicalall. Sodium Hypophosphite.

-

ScienceLab.com. SODIUM HYPOPHOSPHITE.

-

National Center for Biotechnology Information. [Application of phosphates and phosphonates prodrugs in drug research and development].

-

PubChem. Sodium hypophosphite monohydrate.

-

National Center for Biotechnology Information. Development and Clinical Application of Phosphorus-Containing Drugs.

-

ResearchGate. Disproportionation of hypophosphite and phosphite.

-

Chemistry Stack Exchange. Do (some or all) phosphates thermally decompose?.

-

Frontiers. Editorial: Phosphonate Chemistry in Drug Design and Development.

-

National Center for Biotechnology Information. Editorial: Phosphonate chemistry in drug design and development, Volume II.

-

Semantic Scholar. STUDY OF THERMAL DEHYDRATION OF SODIUM ORTHOPHOSPHATE MONOSUBSTITUTED.

-

PubMed. Solid-state characterization and transformation of various creatine phosphate sodium hydrates.

-

Google Patents. US4379132A - Process for sodium hypophosphite.

-

Metrohm. AN H-051_Sodium hypophosphite.

-

ACS Publications. Phosphorus-Containing Acrylate-Based Core–Shell Polymers: Synthesis and Flame-Retardant Properties.

Sources

- 1. Sodium hypophosphite - Wikipedia [en.wikipedia.org]

- 2. Sodium hypophosphite monohydrate - Hazardous Agents | Haz-Map [haz-map.com]

- 3. aquabond.ca [aquabond.ca]

- 4. imarcgroup.com [imarcgroup.com]

- 5. Development and Clinical Application of Phosphorus-Containing Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sodium hypophosphite - Sciencemadness Wiki [sciencemadness.org]

- 7. US4379132A - Process for sodium hypophosphite - Google Patents [patents.google.com]

- 8. US3052519A - Process of preparing pure sodium hypophosphite - Google Patents [patents.google.com]

- 9. Sodium hypophosphite | NaO2P | CID 23675242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. CN101172591A - Sodium hypophosphite production method - Google Patents [patents.google.com]

- 11. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 12. limac.lv [limac.lv]

- 13. 10039-56-2・Sodium Phosphinate Monohydrate・193-02225[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 14. pamukimya.com [pamukimya.com]

- 15. uwaterloo.ca [uwaterloo.ca]

- 16. metrohm.com [metrohm.com]

- 17. Sodium hypophosphite monohydrate | H2NaO3P | CID 23708894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Solid-state characterization and transformation of various creatine phosphate sodium hydrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frontiers | Editorial: Phosphonate Chemistry in Drug Design and Development [frontiersin.org]

- 21. [Application of phosphates and phosphonates prodrugs in drug research and development] - PubMed [pubmed.ncbi.nlm.nih.gov]

"Phosphinic acid, sodium salt, monohydrate CAS number 10039-56-2"

An In-depth Technical Guide to Phosphinic Acid, Sodium Salt, Monohydrate (Sodium Hypophosphite) CAS Number: 10039-56-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, more commonly known as sodium hypophosphite monohydrate (SHP), is a versatile and powerful reducing agent with significant applications across various scientific and industrial domains. While its primary industrial use is in electroless nickel-phosphorus (Ni-P) plating, its utility in modern organic synthesis is rapidly expanding, offering environmentally benign alternatives to traditional reducing agents. This guide provides a comprehensive technical overview of its properties, synthesis, core mechanisms, and key applications, with a focus on protocols and insights relevant to research and development professionals. We will explore its critical role in creating durable metal coatings, its emerging prominence in catalyst-free reductive aminations, and its function as a precursor in the synthesis of valuable organophosphorus compounds.

Compound Profile and Identification

Sodium hypophosphite (NaPO₂H₂, also known as sodium phosphinate) is the sodium salt of hypophosphorous acid.[1] It is most commonly supplied and handled as the monohydrate (NaH₂PO₂·H₂O), a white, odorless, crystalline solid that is highly soluble in water and easily absorbs moisture from the air.[1] Its stability, low toxicity, and ease of handling make it a valuable reagent in both laboratory and industrial settings.[2]

Nomenclature and Physicochemical Properties

A summary of the key identification and physical properties is provided below.

| Property | Value | Reference(s) |

| CAS Number | 10039-56-2 | [1][3][4] |

| Molecular Formula | NaH₂PO₂·H₂O | [4][5] |

| Molecular Weight | 105.99 g/mol | [1][4][5][6] |

| Synonyms | Sodium Phosphinate Monohydrate | [1][7][8] |

| Appearance | White, odorless crystalline powder or chunks | [1][4] |

| Solubility | Highly soluble in water (~1000 g/L); soluble in ethanol, glycerol, ethylene glycol | [1][4][9] |

| pH | 6.0 - 8.0 (50 g/L solution at 25°C) | [4][6] |

| Melting Point | Decomposes upon heating (>200°C) | [10] |

| Hygroscopicity | Highly hygroscopic and deliquescent |

Molecular Structure

The hypophosphite anion [H₂PO₂]⁻ features a central phosphorus atom with two direct P-H bonds, one P=O double bond, and one P-O single bond that forms the ionic bond with the sodium cation. The monohydrate form incorporates one molecule of water into its crystal lattice.

Caption: Simplified workflow of electroless nickel-phosphorus plating.

Experimental Protocol: Lab-Scale Electroless Nickel Plating

This protocol describes a general procedure for plating a mild steel coupon. The causality behind the parameters is critical: temperature controls the reaction rate, while pH affects both the plating speed and the phosphorus content of the final deposit. [11]

-

Substrate Preparation (Critical for Adhesion):

-

Degrease a mild steel coupon by sonicating in an alkaline cleaning solution for 10 minutes.

-

Rinse thoroughly with deionized (DI) water.

-

Activate the surface by immersing in 10% v/v H₂SO₄ for 1 minute to remove any oxide layers. [12] * Rinse again with DI water. The substrate must not be allowed to dry before plating.

-

-

Plating Bath Preparation:

-

In a beaker, dissolve the following in 800 mL of DI water while stirring:

-

Nickel Sulfate Hexahydrate (NiSO₄·6H₂O): 25-30 g/L

-

Sodium Hypophosphite Monohydrate (NaH₂PO₂·H₂O): 25-30 g/L

-

Lactic Acid (Complexing Agent): 25-30 g/L

-

Propionic Acid (Buffering Agent): 2-5 g/L

-

-

Adjust the total volume to 1 L with DI water.

-

Heat the solution to 88-92°C. [12][11] * Adjust the pH to 4.6-4.8 using dilute ammonium hydroxide or sulfuric acid. [12][11]

-

-

Deposition:

-

Immerse the activated steel coupon into the heated plating bath. Mild agitation is recommended for a uniform coating.

-

Plate for 30-60 minutes. The deposition rate is typically 12-20 µm/hour.

-

Remove the coupon, rinse immediately with DI water, and dry with compressed air.

-

Applications in Organic Synthesis

Beyond its metallurgical applications, sodium hypophosphite is a "green" phosphorus source and reducing agent for organic synthesis due to its low cost, stability, and environmentally friendly byproducts (phosphates). [2][13][14]

Reductive Amination

Sodium hypophosphite has emerged as a highly effective reductant for the catalyst-free reductive amination of carbonyl compounds, a cornerstone reaction in the synthesis of pharmaceuticals. [15][16]It provides a safer and more environmentally benign alternative to complex metal hydrides or high-pressure hydrogenation. [14][16]The process is compatible with a wide range of functional groups and can be performed at elevated temperatures without a catalyst. [14] Workflow: Catalyst-Free Reductive Amination

Caption: General workflow for reductive amination using sodium hypophosphite.

Synthesis of Organophosphorus Compounds

Sodium hypophosphite serves as a key building block for valuable organophosphorus compounds. A notable example is its radical addition to terminal alkynes, which produces 1,1-bis-H-phosphinates. [17]These products are novel precursors to 1,1-bisphosphonates, a class of compounds with significant biological and medicinal importance. [17][18]This synthetic route is advantageous as it proceeds under mild, room-temperature conditions and avoids harsher reagents like PCl₃. [13][17]

Other Synthetic Applications

-

Reducing Agent: It can reduce various organic functional groups, including aldehydes and ketones to their corresponding alcohols. [15]* Hydrogen Donor: In the presence of a suitable catalyst (e.g., Ruthenium), it can act as a hydrogen source for transfer hydrogenation reactions. [2][4]* Polymerization Catalyst: It is used in certain polymerization processes, helping to control the reaction rate. [15][19]

Analytical Methods

Accurate quantification of sodium hypophosphite is crucial for process control, especially in electroless plating baths where its concentration directly impacts plating rate and quality.

Protocol: Titrimetric Determination in an EN Bath

This method relies on the oxidation of hypophosphite with a known excess of an oxidizing agent (iodine), followed by back-titration of the excess oxidant with sodium thiosulfate.

-

Sample Preparation: Pipette a 5.0 mL aliquot of the electroless nickel plating bath into a 250 mL Erlenmeyer flask.

-

Oxidation Reaction:

-

Carefully add 50.0 mL of a standardized 0.1 N iodine solution to the flask.

-

Stopper the flask, swirl to mix, and store in a dark place for at least 30 minutes to ensure the complete oxidation of hypophosphite to phosphite. [20]3. Titration:

-

Remove the flask from the dark. The solution should be a dark brown/yellow due to the excess iodine.

-

Titrate with a standardized 0.1 N sodium thiosulfate solution until the solution turns a pale straw color.

-

Add 2-3 drops of a starch indicator solution. The solution will turn a deep blue-black.

-

Continue titrating dropwise with sodium thiosulfate until the blue color completely disappears, marking the endpoint.

-

-

Calculation: The concentration of sodium hypophosphite can be calculated based on the amount of iodine consumed in the reaction. A blank titration without the sample should also be performed.

Safety, Handling, and Regulatory Status

While having relatively low acute toxicity, sodium hypophosphite monohydrate requires careful handling due to its chemical reactivity. [5][21]

| Hazard Category | Description and Precautions | Reference(s) |

|---|---|---|

| Thermal Decomposition | Decomposes when heated above 200°C, releasing phosphine (PH₃), a highly toxic and spontaneously flammable gas. Avoid excessive heat. | [1][9][10] |

| Incompatibilities | Reacts explosively with strong oxidizing agents (e.g., chlorates, nitrates), especially when heated or moistened. Isolate from such materials. | [9][10] |

| Handling | Hygroscopic; readily absorbs moisture from the air. Keep containers tightly closed in a cool, dry, well-ventilated place. | [1][22] |

| Personal Protection | Wear standard laboratory PPE, including safety goggles, gloves, and a lab coat. Avoid creating dust. | [21][22][23] |

| Regulatory Status | In the United States, it is designated as a DEA List I chemical due to its potential use in illicit synthesis. | [1][9]|

Disposal: Neutralize by dissolving in water and slowly adding an oxidizing agent like hydrogen peroxide, which converts it to sodium phosphate. [9]Always follow local regulations for chemical waste disposal.

Conclusion and Future Outlook

Sodium hypophosphite monohydrate is a foundational chemical with a well-established, critical role in the surface finishing industry and a rapidly growing profile in modern synthetic chemistry. Its powerful reducing capabilities, coupled with its favorable environmental and safety profile compared to many alternatives, position it as a reagent of continuing importance. For drug development professionals, its utility in constructing complex amine and organophosphorus scaffolds via greener synthetic routes is particularly compelling. Future research will likely focus on expanding its applications in catalysis, developing more efficient and selective transformations, and harnessing its potential in materials science and the synthesis of novel bioactive molecules.

References

-

Electroless Nickel Plating. (2025, May 12). KBM Advanced Materials. Retrieved from [Link]

-

SODIUM HYPOPHOSPHITE MONOHYDRATE. (n.d.). Ataman Kimya. Retrieved from [Link]

-

Sodium hypophosphite. (n.d.). In Wikipedia. Retrieved from [Link]

-

SODIUM HYPOPHOSPHITE MONOHYDRATE EXTRA PURE Safety Data Sheet. (2023, December 14). Loba Chemie. Retrieved from [Link]

-

SODIUM HYPOPHOSPHITE. (n.d.). Ataman Kimya. Retrieved from [Link]

-

Sodium hypophosphite. (2023, May 22). Sciencemadness Wiki. Retrieved from [Link]

-

Sodium hypophosphite monohydrate. (n.d.). PubChem. Retrieved from [Link]

-

Baudrand, D. W. (2007, August). Do's & Don'ts of Electroless Nickel Plating: Solutions using sodium hypophosphite. Plating & Surface Finishing. Retrieved from [Link]

-

Mimani, T., & Mayanna, S. M. (1997). Study of the role of sodium hypophosphite in electroless nickel bath solution. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 109(3), 203–209. Retrieved from [Link]

-

SODIUM HYPOPHOSPHITE MONOHYDRATE AR. (n.d.). Alpha Chemika. Retrieved from [Link]

-

ENVIOLET® the State-of-the-Art Technology for “Electroless Nickel” Wastewater Treatment. (n.d.). Retrieved from [Link]

-

Sodium hypophosphite, GR 99%+. (n.d.). Otto Chemie Pvt. Ltd. Retrieved from [Link]

-

Sodium hypophosphite. (n.d.). PubChem. Retrieved from [Link]

-

Kliuev, F., et al. (2025, July 28). Reductive Amination Reactions Using Sodium Hypophosphite: a Guide to Substrates. The Journal of Organic Chemistry. Retrieved from [Link]

-

Material Safety Data Sheet: Sodium Hypophosphite. (2003, May 14). ScienceLab.com. Retrieved from [Link]

-

Seema, V., et al. (2025, November 5). Mini-update on the applications of Hypophosphites in organic synthesis with a special focus on sodium hypophosphite (NaH2PO2). ResearchGate. Retrieved from [Link]

-

The synthesis of β-Hydroxyhydrophosphonic Acid from Inorganic Sodium Hypophosphite. (2025, August 10). ResearchGate. Retrieved from [Link]

-

What are mechanisms of reactions of hypophosphite sodium? (2025, March 18). ResearchGate. Retrieved from [Link]

-

Gouault-Bironneau, S., et al. (2005). Radical Reaction of Sodium Hypophosphite with Terminal Alkynes: Synthesis of 1,1-bis-H-Phosphinates. Organic Letters, 7(26), 5909–5912. Retrieved from [Link]

-

Kliuev, F., et al. (2022). Sodium Hypophosphite as a Bulk and Environmentally Friendly Reducing Agent in the Reductive Amination. Organic Letters, 24, 7717–7721. Retrieved from [Link]

-

11 Sodium Hypophosphite Manufacturers in 2025. (n.d.). Metoree. Retrieved from [Link]

-

Sodium Hypophosphite Monohydrate. (n.d.). Rock Chemicals, Inc. Retrieved from [Link]

-

How to Analyze for Sodium Hypophosphite in an EN Bath. (2024, December 3). YouTube. Retrieved from [Link]

-

Sodium Hypophosphite and Liquid Sodium Hypophosphite Ready to Use Solution. (2020, August 20). Aqua Bond. Retrieved from [Link]

-

Spectrophotometric Determination of Sodium Hypophosphite as a Molybdenum Blue Complex. (n.d.). datapdf.com. Retrieved from [Link]

Sources

- 1. Sodium hypophosphite - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Sodium hypophosphite monohydrate | H2NaO3P | CID 23708894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 次亚磷酸钠 一水合物 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS 10039-56-2: Sodium hypophosphite monohydrate [cymitquimica.com]

- 6. Laboratory Chemicals | Alpha Chemika [alphachemika.co]

- 7. rockchemicalsinc.com [rockchemicalsinc.com]

- 8. 10039-56-2・Sodium Phosphinate Monohydrate・193-02225[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 9. Sodium hypophosphite - Sciencemadness Wiki [sciencemadness.org]

- 10. uwaterloo.ca [uwaterloo.ca]

- 11. Content Retired - Compliance Assistance Centers [caiweb.com]

- 12. powdermetallurgy.com [powdermetallurgy.com]

- 13. researchgate.net [researchgate.net]

- 14. Sodium Hypophosphite as a Bulk and Environmentally Friendly Reducing Agent in the Reductive Amination [organic-chemistry.org]

- 15. chemiis.com [chemiis.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Radical Reaction of Sodium Hypophosphite with Terminal Alkynes: Synthesis of 1,1-bis-H-Phosphinates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sodium hypophosphite | NaO2P | CID 23675242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. aquabond.ca [aquabond.ca]

- 20. m.youtube.com [m.youtube.com]

- 21. cdhfinechemical.com [cdhfinechemical.com]

- 22. fishersci.co.uk [fishersci.co.uk]

- 23. lobachemie.com [lobachemie.com]

The Elusive Crystal Structure of Sodium Hypophosphite Monohydrate: A Technical Brief for Researchers

Abstract

Sodium hypophosphite monohydrate (NaH₂PO₂·H₂O) is an inorganic salt of significant industrial and pharmaceutical interest, primarily utilized as a potent reducing agent in applications such as electroless nickel plating and as a stabilizer in drug formulations. Despite its widespread use and well-documented chemical properties, a comprehensive, publicly accessible crystallographic dataset detailing its precise atomic arrangement remains conspicuously elusive. This technical guide provides a consolidated overview of the known physicochemical properties of sodium hypophosphite monohydrate and outlines the standard methodologies for its structural determination. It aims to equip researchers, scientists, and drug development professionals with the foundational knowledge available while highlighting the current gap in the scientific literature regarding its detailed crystal structure.

Introduction: Significance and Physicochemical Profile

Sodium hypophosphite monohydrate, also known as sodium phosphinate monohydrate, is the hydrated sodium salt of hypophosphorous acid.[1][2] It presents as odorless, white, deliquescent crystals that are highly soluble in water and also soluble in ethanol and glycerol.[3] Its primary industrial application is as a reducing agent in the autocatalytic process of electroless nickel plating, which provides a uniform corrosion-resistant coating on various substrates.[2] In the pharmaceutical sector, it serves as an antioxidant and stabilizer in various formulations.

The compound is known to crystallize in the monoclinic crystal system . However, detailed structural parameters such as lattice constants, space group, and atomic coordinates are not available in widely indexed scientific literature or crystallographic databases accessible via standard search methodologies. This absence of data prevents a detailed analysis of the molecular geometry, coordination environment of the sodium ion, and the hydrogen-bonding network within the crystal lattice.

Table 1: Key Physicochemical Properties of Sodium Hypophosphite Monohydrate

| Property | Value | Source(s) |

| Chemical Formula | NaH₂PO₂·H₂O | [1] |

| Molecular Weight | 105.99 g/mol | [4] |

| Appearance | White, odorless, crystalline powder/plates | [3] |

| Crystal System | Monoclinic | |

| Solubility | Soluble in water, ethanol, glycerol | |

| Key Application | Reducing agent in electroless nickel plating | [2] |

| CAS Number | 10039-56-2 | [3][4] |

Causality in Structural Determination: The Path to Elucidation

The definitive determination of a crystal structure, such as that of sodium hypophosphite monohydrate, relies on single-crystal X-ray diffraction (SCXRD). This technique provides precise information on the three-dimensional arrangement of atoms within a crystal lattice, including bond lengths, bond angles, and unit cell dimensions. The lack of available data suggests that either high-quality single crystals suitable for diffraction have not yet been produced and analyzed, or the results have not been published in a mainstream, indexed journal.

Experimental Workflow: Single-Crystal X-ray Diffraction

The logical workflow for determining the crystal structure would be a self-validating system, beginning with material synthesis and purification, followed by crystal growth, and culminating in diffraction analysis and structure refinement. Each step is critical for obtaining reliable and reproducible data.

Sources

An In-depth Technical Guide to the Thermal Decomposition Mechanism of Sodium Hypophosphite

Introduction: The Significance of Sodium Hypophosphite in Scientific Research and Development

Sodium hypophosphite (NaH₂PO₂), also known as sodium phosphinate, is a cornerstone reagent in various chemical processes, most notably as a powerful reducing agent in electroless nickel plating.[1][2] Its utility extends to roles as a chemical intermediate, a stabilizer for polymers, and a catalyst in certain reactions.[1] For researchers, scientists, and drug development professionals, a nuanced understanding of its thermal stability and decomposition pathways is not merely academic; it is a critical aspect of process safety, optimization, and the prevention of hazardous incidents. When heated, sodium hypophosphite undergoes a complex series of reactions, liberating flammable and toxic phosphine gas (PH₃), which necessitates stringent control over reaction conditions.[3][4] This guide provides a comprehensive exploration of the thermal decomposition mechanism of sodium hypophosphite, synthesizing data from thermal analysis, spectroscopic methods, and diffraction studies to offer a holistic view for the discerning scientific professional.

The Core Mechanism: A Multi-Step Disproportionation and Oxidation Cascade

The thermal decomposition of sodium hypophosphite is not a simple, single-step process. Instead, it is a sophisticated cascade of disproportionation and oxidation reactions that occur in stages as the temperature increases. The overall process involves the conversion of the hypophosphite anion (P⁺¹ oxidation state) into more reduced species like phosphine (P⁻³) and more oxidized species such as various phosphates (P⁺⁵).[5] Water, either from the monohydrate form (NaH₂PO₂·H₂O) or generated during intermediate condensation reactions, plays a pivotal role in the oxidation of intermediate phosphorus compounds.[5]

Step 1: Initial Decomposition and Formation of Intermediates (Approx. 310 °C)

The decomposition cascade initiates at approximately 310 °C. In this first critical step, solid sodium hypophosphite undergoes a complex disproportionation reaction.[5] This is not a simple breakdown but a reaction yielding a mixture of gaseous and solid products. The primary products of this initial stage are:

-

Gaseous Products: Phosphine (PH₃) and Hydrogen (H₂).[5]

-

Solid Products: A mixture of sodium pyrophosphite (Na₂H₂P₂O₅), sodium phosphite (Na₂HPO₃), and sodium pyrophosphate (Na₄P₂O₇).[5]

The reaction can be represented as follows: NaH₂PO₂ → PH₃ + Na₂H₂P₂O₅ + Na₂HPO₃ + Na₄P₂O₇ + H₂[5]

It is crucial to note that hydrogen gas is a co-product instead of water in this initial disproportionation. This is because any water released from condensation reactions at these elevated temperatures readily oxidizes the intermediate phosphite species.[5] This oxidative role of water has a significant impact on the overall gas evolution, reducing the total amount of phosphine that can be formed.[5]

Step 2: Secondary Reactions and Transformation of Intermediates (310 - 360 °C)

As the temperature increases, the intermediates formed in the first step undergo further transformations. Sodium phosphite (Na₂HPO₃), which is relatively stable on its own below 450 °C, becomes reactive in the presence of water-releasing compounds.[5] It can be oxidized by water to form sodium pyrophosphate (Na₄P₂O₇).[5]

Step 3: Final Consolidation to Stable Phosphates (>360 °C)

At higher temperatures, the mixture of intermediate sodium phosphites and pyrophosphites continues to react, ultimately leading to the formation of more thermally stable polyphosphates. The final solid product is predominantly sodium pentaphosphate (Na₅P₃O₁₀), with the continued evolution of phosphine and hydrogen gas.[5] Some red phosphorus may also be formed at these higher temperatures due to the decomposition of phosphine.[5]

The overall, simplified reaction, though it masks the complexity of the intermediate steps, can be represented as: 5NaH₂PO₂ → 2PH₃ + Na₅P₃O₁₀ + H₂[3]

Quantitative Analysis of Thermal Decomposition

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable tools for quantifying the thermal decomposition of sodium hypophosphite. TGA measures the change in mass as a function of temperature, while DSC measures the heat flow associated with thermal events.

| Thermal Event | Approximate Temperature Range (°C) | Mass Loss (%) | DSC Peak | Associated Process |

| Dehydration | 100 - 150 | ~14.5% (for monohydrate) | Endothermic | Loss of water of crystallization from NaH₂PO₂·H₂O. |

| Step 1 Decomposition | 300 - 330 | Variable | Endothermic | Initial disproportionation releasing PH₃ and H₂, forming intermediate phosphates.[5] |

| Step 2 & 3 Decomposition | 330 - 400 | Variable | Endothermic | Further reaction of intermediates to form stable polyphosphates, with continued gas evolution.[5] |

Note: The exact temperatures and mass loss percentages can vary depending on factors such as heating rate, sample mass, and the atmosphere.

Experimental Protocols for Mechanistic Investigation

A robust investigation into the thermal decomposition of sodium hypophosphite requires a multi-faceted analytical approach. The following protocols outline the key experimental workflows.

Thermogravimetric Analysis - Differential Scanning Calorimetry (TGA-DSC)

This simultaneous technique provides core information on mass loss and associated energetic changes.[6]

Objective: To determine the temperature ranges of decomposition events and the associated mass loss and heat flow.

Methodology:

-

Instrument Calibration: Calibrate the TGA-DSC instrument for mass and temperature using certified reference materials.[7]

-

Sample Preparation: Accurately weigh 5-10 mg of sodium hypophosphite monohydrate into an alumina crucible.

-

Baseline Correction: Run a baseline experiment with an empty crucible under the same conditions as the sample run to correct for instrumental drift.[7]

-

Experimental Conditions:

-

Atmosphere: High-purity nitrogen or argon at a flow rate of 50-100 mL/min to ensure an inert environment.

-

Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.[8]

-

-

Data Analysis: Analyze the resulting TGA curve for percentage mass loss at each decomposition step and the DSC curve for the corresponding endothermic or exothermic peaks.[6]

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents oxidation of the sample and its decomposition products, which would complicate the analysis.

-

Controlled Heating Rate: A linear heating rate ensures that thermal events are well-resolved and allows for kinetic analysis if desired.

-

Alumina Crucible: Alumina is inert and has high thermal stability, preventing any reaction with the sample.

Analysis of Solid Residues: X-Ray Diffraction (XRD) and ³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

Identifying the solid intermediates and final products is crucial for elucidating the reaction pathway.

Objective: To identify the crystalline phases of the solid residues at different stages of decomposition.

Methodology (XRD):

-

Sample Preparation: Heat separate batches of sodium hypophosphite in a tube furnace under a nitrogen atmosphere to specific temperatures corresponding to the thermal events observed in TGA (e.g., 330 °C, 360 °C, and 400 °C).[3]

-

Sample Mounting: Grind the cooled residues into a fine powder and mount them on a zero-background sample holder.

-

Data Acquisition: Collect the powder XRD pattern over a 2θ range of 10-80° using Cu Kα radiation.

-

Phase Identification: Compare the experimental diffraction patterns with standard patterns from a crystallographic database (e.g., ICDD) to identify the crystalline species present.[9]

Methodology (³¹P NMR):

-

Sample Preparation: Dissolve the solid residues obtained from the heating experiments in D₂O.[3]

-

Data Acquisition: Acquire the ³¹P{¹H} NMR spectra on a high-resolution NMR spectrometer.[10]

-

Spectral Analysis: Identify the different phosphorus species based on their characteristic chemical shifts. For example, hypophosphite, phosphite, and various phosphate species have distinct resonance signals.[3][10]

Causality Behind Experimental Choices:

-

Quenching at Specific Temperatures: Halting the reaction at different temperatures allows for the "trapping" and identification of intermediate species.

-

XRD: This technique is ideal for identifying the long-range crystallographic order of the solid products.

-

³¹P NMR: Provides detailed information about the local chemical environment of the phosphorus atoms, allowing for the differentiation of various P-O species in the solid mixture, even if they are amorphous.[10]

Visualizing the Process

Experimental Workflow

Caption: Simplified thermal decomposition pathway of sodium hypophosphite.

Conclusion: A Self-Validating Approach to a Complex Mechanism

The thermal decomposition of sodium hypophosphite is a multi-step process governed by disproportionation and oxidation reactions. A thorough understanding, critical for safety and process control, can be achieved through a synergistic application of thermal analysis techniques (TGA-DSC) and structural characterization methods (XRD, ³¹P NMR). The protocols and pathways detailed in this guide provide a self-validating framework for researchers. The quantitative data from TGA-DSC corroborates the species identified by XRD and NMR at each stage, leading to a cohesive and trustworthy model of the decomposition mechanism. This integrated approach ensures that experimental choices are driven by mechanistic inquiry, and the resulting data provides a comprehensive and authoritative picture of the thermal behavior of this important chemical compound.

References

-

Prins, R. et al. (2017). Disproportionation of hypophosphite and phosphite - Supplementary Information. The Royal Society of Chemistry. [Link]

-

Prins, R. et al. (2017). Disproportionation of hypophosphite and phosphite. Dalton Transactions. [Link]

-

PubChem. Sodium hypophosphite. National Center for Biotechnology Information. [Link]

-

Wikipedia. Sodium hypophosphite. [Link]

-

Smart Achievers. p-Block Elements. [Link]

-

Ataman Kimya. SODIUM HYPOPHOSPHITE. [Link]

-

Simple English Wikipedia. Sodium hypophosphite. [Link]

-

Ebatco. (2015). Simultaneous Thermal Analysis of the Decomposition of Calcium Oxalate. [Link]

-

University of California, Irvine. Hypophosphite Addition to Alkenes Under Solvent-Free and Non-Acidic Aqueous Conditions. [Link]

-

Indian Institute of Technology Kanpur. Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). [Link]

-

Oxford Instruments. (2023). Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. [Link]

-

ResearchGate. ³¹P-NMR spectra of a NaH2PO2, b MA + NaH2PO2 treated maleic acid.... [Link]

-

Chemistry LibreTexts. (2022). 2.8: Thermal Analysis. [Link]

-

ResearchGate. The dehydration of phospates monitored by DSC/TGA and in situ Raman spectroscopy. [Link]

-

ResearchGate. X-ray powder diffraction patterns of the final residue of thermal decomposition in nitrogen and oxygen atmospheres. [Link]

Sources

- 1. repository.kpi.kharkov.ua [repository.kpi.kharkov.ua]

- 2. fpe.umd.edu [fpe.umd.edu]

- 3. rsc.org [rsc.org]

- 4. uwaterloo.ca [uwaterloo.ca]

- 5. researchgate.net [researchgate.net]

- 6. ebatco.com [ebatco.com]

- 7. iitk.ac.in [iitk.ac.in]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. nmr.oxinst.com [nmr.oxinst.com]

An In-depth Technical Guide to the Solubility of Sodium Hypophosphite Monohydrate in Organic Solvents

Foreword: The Critical Role of Solvent Selection in Modern Chemistry

For the researcher, scientist, and drug development professional, the choice of solvent is a pivotal decision that dictates the course of a chemical reaction, influences purification strategies, and ultimately impacts the viability of a synthetic route. Sodium hypophosphite monohydrate (NaH₂PO₂·H₂O), a versatile and potent reducing agent, is a cornerstone in applications ranging from electroless nickel plating to complex organic synthesis.[1][2][3] Its efficacy in these applications is inextricably linked to its behavior in various media. This guide provides a comprehensive exploration of the solubility of sodium hypophosphite monohydrate in organic solvents, moving beyond mere data points to elucidate the underlying chemical principles and provide actionable experimental protocols.

Physicochemical Profile of Sodium Hypophosphite Monohydrate

Sodium hypophosphite monohydrate is the sodium salt of hypophosphorous acid, presenting as odorless, white crystals.[4] A key characteristic is its hygroscopic and deliquescent nature, meaning it readily absorbs moisture from the air.[4] This property underscores the importance of handling the compound in a controlled, dry environment to ensure the integrity of experimental results. The monohydrate form is the most commonly encountered commercially due to its greater stability compared to the anhydrous salt.[5]

Key Properties:

-

Chemical Formula: NaH₂PO₂·H₂O[5]

-

Molecular Weight: 105.99 g/mol [5]

-

Appearance: White, crystalline solid[4]

-

CAS Number: 10039-56-2[4]

Quantitative Solubility Data

The solubility of an ionic compound like sodium hypophosphite monohydrate in organic solvents is highly variable. The data below has been compiled from various sources to provide a quantitative overview. It is important to note that temperature plays a significant role, and solubility generally increases with a rise in temperature.[6]

| Organic Solvent | Temperature (°C) | Solubility | Source |

| Water | 20 | 100 g / 100 g | |

| Water | 30 | 90.9 g / 100 mL | [7] |

| Ethanol | Not Specified | Soluble | |

| Ethanol (boiling) | ~78 | Freely Soluble | [7] |

| Ethanol (cold) | Not Specified | Soluble | [7] |

| Ethanol (absolute) | Not Specified | Slightly Soluble | [7] |

| Glycerol | Not Specified | Freely Soluble | [7] |

| Ethylene Glycol | 25 | 33.0 g / 100 g | [7][8][9] |

| Propylene Glycol | 25 | 9.7 g / 100 g | [7][8][9] |

| Ether | Not Specified | Insoluble | [7] |

The Theoretical Framework: Factors Governing Solubility

The dissolution of an ionic salt in an organic solvent is a complex interplay of energetic factors. For sodium hypophosphite monohydrate to dissolve, the energy released from the interaction between its ions (Na⁺ and H₂PO₂⁻) and the solvent molecules—the solvation energy—must be sufficient to overcome the lattice energy that holds the crystal structure together.[10]

Several key factors dictate this process:

-

Solvent Polarity ("Like Dissolves Like"): This is the most critical principle. Sodium hypophosphite is an ionic, and therefore highly polar, compound. It dissolves best in polar solvents.[6][11] Solvents like water, glycerol, and short-chain alcohols possess high dielectric constants and polar groups (e.g., hydroxyl, -OH) that can effectively stabilize the separated sodium cations and hypophosphite anions.[6]

-

Hydrogen Bonding: The presence of the water molecule in the monohydrate structure, along with the P-H and O-H functionalities of the hypophosphite anion, allows for hydrogen bonding. Organic solvents capable of acting as hydrogen bond donors or acceptors (e.g., alcohols, glycols) will exhibit enhanced solvating power for this compound.[11]

-

Ion-Dipole Interactions: Polar organic solvents possess permanent dipoles. The positive end of the solvent's dipole is attracted to the hypophosphite anion, while the negative end is attracted to the sodium cation. These ion-dipole interactions are the primary driving force for solvation in polar aprotic solvents.

-

Temperature: Increasing the temperature generally increases the kinetic energy of both the solute and solvent molecules, facilitating the breakdown of the crystal lattice and enhancing the dissolution process.[6][10]

The insolubility in non-polar solvents like ether is a direct consequence of these principles. Ether lacks the polarity and hydrogen bonding capability to overcome the strong ionic attractions within the sodium hypophosphite crystal lattice.[7]

Caption: The dissolution of sodium hypophosphite monohydrate in a polar organic solvent.

Self-Validating Experimental Protocol for Solubility Determination

This protocol outlines a gravimetric method for accurately determining the solubility of sodium hypophosphite monohydrate. The self-validating nature of this procedure comes from establishing equilibrium and ensuring complete removal of undissolved solids.

Objective: To determine the mass of sodium hypophosphite monohydrate that dissolves in a given mass of an organic solvent at a specified temperature.

Materials & Equipment:

-

Sodium hypophosphite monohydrate (analytical grade, stored in a desiccator)

-

Organic solvent of interest (high purity)

-

Temperature-controlled shaker bath or magnetic stirrer with a hot plate

-

Analytical balance (±0.0001 g)

-

Jacketed glass vessel or sealed flasks

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Pre-weighed glass vials with airtight caps

-

Drying oven

Step-by-Step Methodology:

-

System Preparation:

-

Set the temperature-controlled bath to the desired experimental temperature (e.g., 25°C). Allow it to stabilize.

-

Place a known mass of the organic solvent (e.g., 50.00 g) into the reaction vessel.

-

-

Creation of a Saturated Solution:

-

Add an excess of sodium hypophosphite monohydrate to the solvent. The term "excess" is critical; undissolved solid must be clearly visible to ensure saturation.

-

Seal the vessel to prevent solvent evaporation.

-

Causality: Adding a clear excess guarantees that the solution reaches its maximum solute concentration at that temperature, which is the definition of solubility.

-

-

Equilibration:

-

Place the sealed vessel in the temperature-controlled bath and begin vigorous agitation (stirring or shaking).

-

Allow the mixture to equilibrate for a sufficient period (a minimum of 24 hours is recommended). Preliminary studies can be run at different time points (e.g., 24, 48, 72 hours) to confirm that the measured concentration no longer changes, thereby validating that equilibrium has been reached.[12][13]

-

Trustworthiness: This step is crucial for reproducibility. Insufficient equilibration time is a common source of error, leading to an underestimation of solubility.

-

-

Sample Extraction and Filtration:

-

Stop the agitation and allow the undissolved solid to settle for at least 1 hour while maintaining the temperature.

-

Carefully draw a known volume of the supernatant (the clear liquid above the solid) into a syringe.

-

Immediately attach a syringe filter and dispense a precise mass of the clear, saturated solution into a pre-weighed (tared) vial. Record the mass of the solution collected.

-

Causality: Filtration is essential to separate the dissolved solute from any suspended microcrystals, ensuring that only the truly dissolved portion is weighed.[12][13]

-

-

Solvent Evaporation and Quantification:

-

Place the uncapped vial in a drying oven at a temperature sufficient to evaporate the solvent but well below the decomposition temperature of sodium hypophosphite (~200°C). A temperature of 60-80°C under vacuum is often ideal.

-

Dry the vial to a constant mass. This is achieved by repeatedly weighing the vial, returning it to the oven for a period, and re-weighing until two consecutive measurements are identical.

-

Record the final mass of the vial containing the dry sodium hypophosphite monohydrate residue.

-

-

Calculation:

-

Mass of dissolved solute = (Final mass of vial + residue) - (Tare mass of vial)

-

Mass of solvent in the sample = (Total mass of solution sample) - (Mass of dissolved solute)

-

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent in the sample) * 100

-

Sources

- 1. chemiis.com [chemiis.com]

- 2. guidechem.com [guidechem.com]

- 3. us.metoree.com [us.metoree.com]

- 4. Sodium hypophosphite - Wikipedia [en.wikipedia.org]

- 5. Sodium Hypophosphite use and properties [hxochemical.com]

- 6. Explain any four factors which affect the solubility class 12 chemistry CBSE [vedantu.com]

- 7. Sodium hypophosphite | NaO2P | CID 23675242 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Sodium hypophosphite - Sciencemadness Wiki [sciencemadness.org]

- 9. fishersci.no [fishersci.no]

- 10. quora.com [quora.com]

- 11. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: Deconstructing the Hypophosphite Anomaly

<An In-depth Technical Guide to the Electrochemical Behavior of Sodium Hypophosphite

Sodium hypophosphite (NaH₂PO₂, SHP) presents a fascinating case in electrochemistry. Primarily recognized as a potent chemical reducing agent, its direct anodic behavior is surprisingly complex and, in many ways, counterintuitive.[1] Its indispensable role in the multi-billion dollar electroless plating industry, which relies on the autocatalytic deposition of nickel-phosphorus (Ni-P) alloys, is governed by a nuanced interplay of electrochemical and heterogeneous catalytic reactions.[2][3] This guide eschews a conventional overview, instead adopting a focused, mechanism-driven narrative. We will dissect the fundamental electrochemical processes, explore the causal relationships between experimental parameters and observed behavior, and provide actionable protocols for investigation. Our objective is to equip researchers with a robust conceptual framework to not only understand but also manipulate the electrochemical properties of this pivotal industrial chemical.

The Core Electrochemical Challenge: Anodic Oxidation

The primary electrochemical reaction of interest for hypophosphite (H₂PO₂⁻) is its oxidation. In the context of electroless nickel plating, this anodic reaction provides the electrons necessary to reduce nickel ions (Ni²⁺) at the cathodic sites of a substrate.[2] However, the process is far from a simple electron transfer and is mechanistically intricate, involving multiple steps and intermediates.[4]

The Dueling Mechanisms: Direct vs. Indirect Oxidation

The scientific literature points to two predominant mechanistic pathways for H₂PO₂⁻ oxidation, the prevalence of which is highly dependent on the electrode material and solution conditions.

-

Direct Electrochemical Oxidation: This pathway involves the direct transfer of electrons from the hypophosphite ion to the electrode surface. This process is often sluggish on many electrode materials but can be catalyzed. The reaction generally proceeds through the cleavage of a P-H bond, which is considered a slow, rate-determining step.[5][6]

-

Indirect (or Mediated) Oxidation: On catalytically active surfaces, particularly nickel in alkaline media, the oxidation is often indirect. It is theorized that a nickel hydroxide/oxyhydroxide species (NiOOH) is first formed on the electrode surface at a sufficiently anodic potential.[7] This Ni(III) species then acts as a chemical oxidant for the hypophosphite ion, regenerating the Ni(II) state (Ni(OH)₂) in the process. This creates a catalytic cycle where the electrode surface is continuously regenerated.

The overall oxidation reaction, regardless of the pathway, typically converts hypophosphite to phosphite (HPO₃²⁻):

H₂PO₂⁻ + H₂O → H₂PO₃⁻ + 2H⁺ + 2e⁻ [8]

Further oxidation of phosphite to phosphate can occur at higher anodic potentials.[5]

Causality of Electrode Material Selection

The choice of electrode material is the single most critical factor dictating the mechanism and efficiency of hypophosphite oxidation.

-

Nickel (Ni): As the cornerstone of electroless plating, nickel electrodes are the most studied. Their catalytic activity is paramount. In alkaline solutions, the formation of the Ni(II)/Ni(III) redox couple provides a low-energy pathway for hypophosphite oxidation.[7][9] Cyclic voltammetry on nickel electrodes in alkaline solutions containing hypophosphite often reveals an enhancement of the anodic peak corresponding to Ni(OH)₂ → NiOOH formation, a hallmark of this electrocatalytic, indirect mechanism.

-

Palladium (Pd): Palladium-based catalysts also show high activity for hypophosphite oxidation.[5] The mechanism on Pd is thought to be mediated by hydride formation, where the cleavage of the P-H bond leads to adsorbed hydrogen on the palladium surface, which is then rapidly oxidized.[5] This property has led to investigations into using sodium hypophosphite in direct fuel cell applications.[10]

-

Platinum (Pt) & Gold (Au): While active for many electrochemical reactions, Pt and Au are generally less effective catalysts for hypophosphite oxidation compared to Ni and Pd. The reaction often requires higher overpotentials and proceeds via a direct oxidation mechanism that is kinetically limited.[11]

-

Copper (Cu): Copper itself is not a strong catalyst for hypophosphite oxidation. This is a key reason why initiating electroless copper plating with hypophosphite as the reducing agent can be challenging. Often, a catalyst like nickel or palladium is required to be co-deposited or present in the solution to facilitate the reaction.[12][13]

Parametric Dependencies: Tuning the Electrochemical Response

Beyond the electrode material, the electrochemical behavior of SHP is profoundly influenced by solution parameters. Understanding these dependencies is crucial for process control in applications like electroless plating.

The Role of pH

The pH of the solution has a dramatic effect on both the thermodynamics and kinetics of hypophosphite oxidation.

-

Acidic Conditions (pH 4-6): In acidic baths, the oxidation process is generally slower. The reaction rate is often limited by the heterogeneous interface transformation process.[14] The stability of electroless plating baths is typically higher under these conditions.

-

Alkaline Conditions (pH > 8): Increasing the pH generally promotes and accelerates the oxidation of hypophosphite.[12][13] This is attributed to two primary factors:

-

The formation of the catalytically active NiOOH species on nickel surfaces is favored in alkaline media.

-

The thermodynamics of the oxidation reaction become more favorable at higher pH. However, excessively high pH can lead to bath instability and spontaneous decomposition.[13] Studies have shown that for copper plating, increasing the pH promotes hypophosphite oxidation but can hinder the reduction of the copper ion complex.[12]

-

The Influence of Temperature

Temperature is a critical kinetic parameter. Increasing the temperature of the electrolyte enhances the rate of hypophosphite oxidation.[11][14] This is reflected in cyclic voltammetry by an increase in the peak anodic currents.[11] This effect is a direct consequence of providing more thermal energy to overcome the activation energy barrier of the reaction, particularly the cleavage of the P-H bond. Careful temperature control is essential in industrial applications to maintain a desired plating rate without causing uncontrolled decomposition of the plating bath.[11]

Table 1: Summary of Parametric Effects on Hypophosphite Oxidation

| Parameter | Effect on Oxidation Rate | Primary Reason(s) | Citation(s) |

| pH | Increases with increasing pH | Favors formation of catalytic intermediates (e.g., NiOOH); more favorable thermodynamics. | [12][13][15] |

| Temperature | Increases with increasing temperature | Overcomes kinetic activation energy barriers; enhances diffusion rates. | [11][14] |

| Concentration | Increases with concentration | Increases availability of reactant at the electrode surface. | [14] |

| Catalyst (e.g., Ni²⁺) | Significantly increases rate | Provides catalytic surfaces for indirect oxidation; enables autocatalytic process. | [12] |

Experimental Analysis: A Protocol for Cyclic Voltammetry

Cyclic Voltammetry (CV) is an indispensable technique for probing the electrochemical behavior of sodium hypophosphite.[16] It provides qualitative and quantitative information about the oxidation potentials, reaction kinetics, and catalytic effects.

Self-Validating Experimental Protocol

This protocol outlines a robust methodology for obtaining reproducible CV data for the oxidation of SHP on a nickel working electrode.

Objective: To characterize the anodic behavior of sodium hypophosphite and observe the electrocatalytic effect of the nickel electrode surface.

Materials:

-

Potentiostat/Galvanostat

-

Three-electrode electrochemical cell

-

Nickel (Ni) foil or disk (Working Electrode - WE)

-

Platinum (Pt) wire or mesh (Counter Electrode - CE)

-

Saturated Calomel Electrode (SCE) or Ag/AgCl (Reference Electrode - RE)

-

Sodium Hypophosphite (NaH₂PO₂)

-

Sodium Hydroxide (NaOH) for alkaline studies

-

Supporting electrolyte (e.g., Sodium Sulfate, Na₂SO₄)

-

Deionized (DI) water

-

Polishing materials (alumina slurries or diamond paste)

-

Nitrogen (N₂) gas for deaeration

Step-by-Step Methodology:

-

Electrode Preparation (Trustworthiness Pillar):

-

Polish the nickel working electrode to a mirror finish using progressively finer alumina slurries (e.g., 1.0, 0.3, and 0.05 µm).

-

Rinse thoroughly with DI water and sonicate for 2-3 minutes in DI water to remove polishing debris.

-

Dry the electrode under a stream of N₂. A clean, reproducible surface is paramount for valid results.

-

-

Electrolyte Preparation:

-

Prepare a background electrolyte solution, e.g., 0.1 M NaOH in DI water.

-

Prepare the test solution by adding a known concentration of NaH₂PO₂ (e.g., 0.15 M) to the background electrolyte.[11]

-

-

Cell Assembly and Deaeration:

-

Assemble the three-electrode cell with the prepared Ni (WE), Pt (CE), and SCE (RE).

-

Purge the electrolyte with high-purity N₂ gas for at least 15-20 minutes before the experiment to remove dissolved oxygen, which can interfere with the measurements. Maintain a N₂ blanket over the solution during the experiment.[11]

-

-

Cyclic Voltammetry Measurement:

-

Conditioning Scan: First, run a CV of the nickel electrode in the background electrolyte (e.g., 0.1 M NaOH) without hypophosphite. Scan from a potential where no reaction occurs (e.g., -1.2 V vs. SCE) to a potential beyond the Ni(II)/Ni(III) transition (e.g., 0.6 V vs. SCE) and back. This scan establishes the baseline behavior of the nickel electrode itself, showing the characteristic peaks for Ni(OH)₂/NiOOH formation.[7]

-

Test Scan: Introduce the hypophosphite-containing electrolyte.

-

Apply the same potential window as the conditioning scan. A typical scan rate is 50 mV/s.

-

Record the resulting voltammogram. You should observe a significant increase in the anodic current in the potential region corresponding to NiOOH formation, confirming the electrocatalytic oxidation of hypophosphite.

-

Perform scans at various scan rates (e.g., 10, 20, 50, 100 mV/s) to investigate the kinetics of the reaction.[11]

-

-

Data Analysis:

-

Compare the voltammogram with and without hypophosphite.

-

Identify the peak potential (Ep) and peak current (Ip) for the hypophosphite oxidation.

-

Plot Ip versus the square root of the scan rate (ν¹/²). A linear relationship passing through the origin suggests a diffusion-controlled process.[11]

-

Concluding Remarks for the Advanced Practitioner

The electrochemical behavior of sodium hypophosphite is a classic example of coupled catalytic and electrochemical phenomena. Its oxidation is not a simple heterogeneous electron transfer but a complex process highly dependent on the catalytic nature of the electrode surface, pH, and temperature. For researchers in materials science and plating, mastering the interplay of these variables is key to controlling the morphology, composition, and properties of Ni-P deposits.[17][18] For those in drug development or organic synthesis, where hypophosphite salts can be used in reductions, understanding their electrochemical potential and interaction with metallic catalysts can provide new insights into reaction mechanisms and process control.[3] The methodologies and conceptual frameworks presented here serve as a robust foundation for further, more specialized inquiry into this chemically versatile and industrially vital compound.

References

-

Mimani, T. & Mayanna, S.M. (1997). Study of the role of sodium hypophosphite in electroless nickel bath solution. Proc. Indian Acad. Sci. (Chem. Sci.), 109(3), 203-209. [Link]

-

Wang, M., Kuang, Y., & Xu, Y. (1999). Investigation of Sodium Hypophosphite Anodic Oxidizing Behavior in the Process of Acid Electroless Nickel Deposition. Journal of Electrochemistry, 5(4). [Link]

-

SUN, D., JIN, Y., YU, H., & YANG, D. (1999). Oxidation Mechanism of Hypophosphite. Journal of Electrochemistry, 5(1). [Link]

-

Krasil'shchikov, A. I., Antonova, L. G., & Ravdel, A. A. (1973). Electrooxidation of the hypophosphite ion on a palladium electrode. Protection of Metals, 9(6), 654-656. Available from ResearchGate. [Link]

-

Creus, R. J., Sustersic, M. G., & Podesta, J. J. (1993). The Role of Electroless Plating Bath Constituents in the Catalytic Oxidation of the Hypophosphite Ion. Journal of the Electrochemical Society, 140(11), 3145-3149. [Link]

-

Yang, J., Wu, Y., Lin, C., & Chen, S. (2009). New electroless copper plating bath using sodium hypophosphite as reductant. Materials Technology, 24(1), 33-37. Available from ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM. The Chemistry of Electroless Nickel Plating with Sodium Hypophosphite. [Link]

-

Yang, T., Qi, K., Liu, H., et al. (2024). Effect of Sodium Hypophosphite on Copper Deposition and Coating Properties of Carbon Fibers in a Citrate Bath. Coatings, 14(5), 589. [Link]

-

Shu, X., Liu, G., & Zhao, G. (2006). Electrochemical Study on Electroless Copper Plating Using Sodium Hypophosphite as Reductant. Acta Physico-Chimica Sinica, 22(10), 1317-1321. Available from ResearchGate. [Link]

-

Sghir, A., Cherkaoui, M., & Srhiri, A. (2012). Influence of pH Solution on Electroless Copper Plating Using Sodium Hypophosphite as Reducing Agent. International Journal of Electrochemical Science, 7, 2236-2248. [Link]

-

G., Periasamy & T., Chubenko. (2019). Direct Sodium Hypophosphite Fuel Cell System. ECS Meeting Abstracts. Available from ResearchGate. [Link]

-

Li, Q., Wu, G., Liu, C., & Zhang, J. (2017). Effects of Sodium Hypophosphite on the Behaviors of Electrodeposited NiWP Alloy Coatings. Journal of Materials Engineering and Performance, 26, 3901-3909. [Link]

-

Wikipedia. (n.d.). Sodium hypophosphite. [Link]

-

Popczyk, M. & Łosiewicz, B. (2015). Effect of Sodium Hypophosphite Content in the Electroplating Bath on the Electrochemical Properties of Ni-P Alloy Coatings. Solid State Phenomena, 228, 247-252. Available from ResearchGate. [Link]

-

Popczyk, M., & Łosiewicz, B. (2015). Effect of Sodium Hypophosphite Content in the Electroplating Bath on the Electrochemical Properties of Ni-P Alloy Coatings. SciSpace. [Link]

-

Fujita, T., Arai, K., & Arikawa, J. (2006). Effect of pH on Conversion of Hypophosphite and Phosphite to Phosphate by Wet Oxidation. Journal of Chemical Engineering of Japan, 39(9), 974-980. Available from ResearchGate. [Link]

-

Hung, A., & Chen, K. (2002). Kinetics and Mechanism of Hypophosphite Electrooxidation on a Nickel Electrode. Journal of The Electrochemical Society, 149(2), E43. [Link]

-

Liu, K., et al. (2011). Advanced oxidation of hypophosphite and phosphite using a UV/H2O2 process. Water Science and Technology, 63(4), 748-753. [Link]

-

White, A. K., & Metcalf, W. W. (2004). Proposed biochemical pathway for the oxidation of hypophosphite to phosphate in P. stutzeri WM88. Journal of Bacteriology. Available from ResearchGate. [Link]

-

Ahmad, I., et al. (2023). Direct and indirect electrochemical oxidation process for the mineralization of PhCs. Environmental Research. Available from ResearchGate. [Link]

-

Ali, F., et al. (2010). Oxidation of Hypophosphite and Phosphite by Anderson-Type Hexamolybdocobaltate(III) Anion. Transition Metal Chemistry, 35, 789-796. Available from ResearchGate. [Link]

-

SMC Global. (n.d.). Sodium Hypophosphite. [Link]

-

Jerkiewicz, G., & Vatankhah, G. (2013). Cyclic voltammetry was measured on polished nickel electrodes in an electrolyte solution containing 0.1 M KOH and 0.08 M K2C2O4. Journal of The Electrochemical Society. Available from ResearchGate. [Link]

-

Fierro, S., et al. (2007). The effect of the hypophosphite ion oxidation on the Ni surface electrode - an XPS study. Electrochimica Acta, 52(12), 4151-4159. Available from ResearchGate. [Link]

-

Shinde, S. L., & Patil, S. B. (2015). Cyclic Voltammetric Studies on the Role of Electrode, Electrode Surface Modification and Electrolyte Solution of an Electrochemical Cell. IOSR Journal of Applied Physics, 7(4), 58-63. [Link]

-

Pissinis, D., Sereno, L., & Marioli, J. (2012). Utilization of Special Potential Scan Programs for Cyclic Voltammetric Development of Different Nickel Oxide-Hydroxide Species on Ni Based Electrodes. Open Journal of Physical Chemistry, 2(1), 23-33. [Link]

-

Kåreklint, E., et al. (2018). Effects of pH and Oxidants on the First Steps of Polydopamine Formation: A Thermodynamic Approach. The Journal of Physical Chemistry B, 122(28), 7061-7069. [Link]

Sources

- 1. Sodium hypophosphite - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. chemiis.com [chemiis.com]

- 4. "Oxidation Mechanism of Hypophosphite" by Dong-bai SUN, Ying JIN et al. [jelectrochem.xmu.edu.cn]

- 5. researchgate.net [researchgate.net]

- 6. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 7. Utilization of Special Potential Scan Programs for Cyclic Voltammetric Development of Different Nickel Oxide-Hydroxide Species on Ni Based Electrodes [scirp.org]

- 8. Content Retired - Compliance Assistance Centers [caiweb.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ias.ac.in [ias.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. electrochemsci.org [electrochemsci.org]

- 14. "Investigation of Sodium Hypophosphite Anodic Oxidizing Behavior in the" by Mei-yuan WANG, Ya-fei KUANG et al. [jelectrochem.xmu.edu.cn]

- 15. researchgate.net [researchgate.net]

- 16. iosrjournals.org [iosrjournals.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Hygroscopic Nature of Sodium Phosphinate Monohydrate for Pharmaceutical Development

Introduction: Understanding the Significance of Hygroscopicity in Pharmaceutical Development

In the landscape of pharmaceutical formulation and development, the interaction of an active pharmaceutical ingredient (API) with atmospheric moisture is a critical parameter that dictates its stability, processability, and ultimately, its therapeutic efficacy. Sodium phosphinate monohydrate (NaH₂PO₂·H₂O), also known as sodium hypophosphite monohydrate, is a chemical entity that, while valuable in various applications, exhibits a pronounced hygroscopic and deliquescent nature.[1][2] This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive understanding of the hygroscopic behavior of sodium phosphinate monohydrate and offering field-proven strategies for its characterization and management.

Physicochemical Properties of Sodium Phosphinate Monohydrate

A foundational understanding of the physicochemical properties of sodium phosphinate monohydrate is paramount before delving into its interaction with moisture.

| Property | Value | Reference(s) |

| Chemical Formula | NaH₂PO₂·H₂O | [3] |

| Molecular Weight | 105.99 g/mol | [3] |

| Appearance | Odorless, white crystalline solid or powder. | [3] |

| Solubility | Highly soluble in water; soluble in ethanol and glycerol. | [1] |

| Hygroscopicity | Highly hygroscopic and deliquescent. | [2][4][5] |

| Thermal Stability | Decomposes upon strong heating, releasing phosphine gas. | [4] |